1-(4-Biphenylylcarbonyl)pyrrolidine
Description
1-(4-Biphenylylcarbonyl)pyrrolidine is a pyrrolidine derivative characterized by a biphenyl carbonyl group attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. Pyrrolidine derivatives are widely studied for their pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial effects .
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXXFNCVVTBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares 1-(4-Biphenylylcarbonyl)pyrrolidine with structurally and functionally related pyrrolidine derivatives.
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity : The biphenylylcarbonyl group in the target compound likely enhances lipophilicity compared to halogenated (e.g., dibromophenyl) or sulfonyl-containing analogs, favoring passive cellular uptake.
- Conjugation : The triene and methylenedioxy groups in 1-[1-Oxo-9...]pyrrolidine enable π-π stacking with enzyme active sites, a feature shared with the biphenyl system in the target compound .
Table 2: Pharmacological and Functional Comparison
Key Observations:
- Enzyme Inhibition: The biphenylylcarbonyl group’s aromaticity may mimic substrates of enzymes like monoamine oxidase (MAO) or kinases, similar to the MAO-A inhibitor 1-[1-Oxo-9...]pyrrolidine .
- Structural-Activity Relationship (SAR): Minor structural changes drastically alter function.
- Solubility vs. Activity : Sulfonyl-containing analogs (e.g., ) balance solubility and target engagement, whereas highly lipophilic compounds like the target may require formulation optimization.
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